N-(Chloromethyl)phthalimide
Description
Historical Context of Phthalimides and Their Derivatives in Organic Synthesis and Medicinal Chemistry
The journey of phthalimides in chemistry began in 1887 with Siegmund Gabriel's development of the Gabriel synthesis, a method for preparing primary amines. rsc.orgmasterorganicchemistry.com This reaction, which utilizes potassium phthalimide (B116566) to alkylate a primary alkyl halide, showcased the potential of the phthalimide group as a protective scaffold for amines. masterorganicchemistry.comwikipedia.org
Over the decades, the applications of phthalimide and its derivatives have expanded dramatically. rsc.org In medicinal chemistry, phthalimide-based compounds have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and immunomodulatory effects. researchgate.netresearchgate.net The structural features of the phthalimide core, such as its hydrophobicity and ability to participate in hydrogen bonding, contribute to its capacity to interact with biological targets. ucl.ac.ukjapsonline.com This has led to the synthesis of numerous phthalimide analogs for therapeutic purposes. researchgate.net
Significance of the Chloromethyl Group in Chemical Reactivity and Synthetic Utility
The chloromethyl group (–CH₂Cl) is a key functional group in organic synthesis, known for its reactivity as an alkylating agent. chempanda.comwikipedia.org The presence of the electronegative chlorine atom makes the adjacent carbon atom electrophilic and susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of a methyl group with a reactive "handle" (the chlorine) that can be further functionalized.
The utility of the chloromethyl group is evident in various chemical transformations. It is a cornerstone of the Blanc chloromethylation, a reaction used to introduce the chloromethyl group onto aromatic rings. chempanda.comwikipedia.org Compounds containing this group, such as chloromethyl methyl ether (CMME), are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. solubilityofthings.comimarcgroup.com The ability of the chloromethyl group to react with a diverse range of nucleophiles makes it an invaluable tool for constructing complex molecular architectures.
Overview of N-(Chloromethyl)phthalimide as a Versatile Synthetic Intermediate
This compound merges the protective nature of the phthalimide group with the reactive potential of the chloromethyl moiety, creating a highly useful synthetic intermediate. cymitquimica.comchemimpex.com It acts as an electrophilic chloromethylating agent, enabling the introduction of a phthalimidomethyl group into various molecules. chemimpex.com This is particularly valuable in the synthesis of heterocyclic compounds, which are prominent structures in many biologically active molecules. chemimpex.com
The compound's versatility is demonstrated by its use in diverse applications, from the preparation of high-purity aminomethyl copolymer resins to the synthesis of intermediates for drug discovery. sigmaaldrich.com It also finds use in the development of agrochemicals, such as pesticides and herbicides, and in materials science for creating specialized polymers and photoresponsive materials. chemimpex.com
Scope and Objectives of Research on this compound
Research on this compound is primarily focused on leveraging its unique reactivity for the synthesis of novel and functional molecules. Key areas of investigation include:
Pharmaceutical Synthesis: A major objective is the use of this compound as a key intermediate in the development of new therapeutic agents. chemimpex.com Researchers explore its reactions with various nucleophiles to create libraries of compounds for screening against different diseases. ucl.ac.uk
Agrochemical Development: The compound plays a role in the creation of new pesticides and herbicides with improved efficacy and environmental profiles. chemicalbook.com
Polymer and Materials Science: Research is directed towards incorporating this compound into polymer structures to enhance properties like thermal stability and chemical resistance. chemimpex.com It is also used to create functional polymers for applications such as drug delivery and smart materials. chemimpex.com
Synthetic Methodology: Chemists continue to explore new and more efficient ways to utilize this compound in organic synthesis, including its participation in multicomponent reactions and catalytic processes. rsc.orgresearchgate.net
The overarching goal of this research is to fully exploit the synthetic potential of this compound to create valuable products and advance various fields of science and technology.
| Property | Value |
| Molecular Formula | C₉H₆ClNO₂ |
| Molecular Weight | 195.60 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 130 - 135 °C |
| Solubility | Soluble in chloroform, hot alcohols, acetic acid, and ethyl acetate. Slightly soluble in water. |
| CAS Number | 17564-64-6 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)isoindole-1,3-dione | |
|---|---|---|
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InChI |
InChI=1S/C9H6ClNO2/c10-5-11-8(12)6-3-1-2-4-7(6)9(11)13/h1-4H,5H2 | |
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InChI Key |
JKGLRGGCGUQNEX-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCl | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3027790 | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
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Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
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Physical Description |
White powder; [Alfa Aesar MSDS] | |
| Record name | N-(Chloromethyl)phthalimide | |
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CAS No. |
17564-64-6 | |
| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
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| Record name | Chloromethylphthalimide | |
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| Record name | N-(Chloromethyl)phthalimide | |
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| Record name | 1H-Isoindole-1,3(2H)-dione, 2-(chloromethyl)- | |
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| Record name | 2-(Chloromethyl)-1H-isoindole-1,3(2H)-dione | |
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| Record name | N-(chloromethyl)phthalimide | |
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| Record name | CHLOROMETHYLPHTHALIMIDE | |
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Synthetic Methodologies and Strategies for N Chloromethyl Phthalimide
Classical Synthesis Routes
The traditional preparation of N-(Chloromethyl)phthalimide is typically a two-step process, beginning with the formation of an intermediate, N-(hydroxymethyl)phthalimide, which is subsequently chlorinated.
Reaction of Phthalimide (B116566) with Formaldehyde (B43269) and a Suitable Catalyst
The initial step in the classical synthesis involves the reaction of phthalimide with formaldehyde. This reaction is typically conducted by heating a mixture of phthalimide and an aqueous solution of formaldehyde under reflux conditions. smolecule.com This process leads to the formation of N-(hydroxymethyl)phthalimide. In some procedures, this intermediate is not isolated, and the reaction mixture is carried directly into the subsequent chlorination step, creating a more streamlined, one-pot process. smolecule.com The use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide, can be employed in an aqueous medium to facilitate the reaction between phthalimide and formaldehyde. google.com
Conversion of N-(Hydroxymethyl)phthalimide using Thionyl Chloride (SOCl₂)
The hydroxyl group of N-(hydroxymethyl)phthalimide is converted to a chloride using a suitable chlorinating agent, most commonly thionyl chloride (SOCl₂) or gaseous hydrogen chloride (HCl). smolecule.comnih.gov
The chlorination step is critical and its conditions are optimized to maximize yield and purity. When using thionyl chloride, the reaction is typically performed under anhydrous conditions to prevent hydrolysis of the reagent and product. nih.gov Common solvents for this transformation include dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). nih.gov The temperature is carefully controlled, often between 0°C and 25°C, to minimize the formation of byproducts. nih.gov
Table 1: Comparative Data on Classical Synthesis Reaction Conditions
| Parameter | Method 1: Thionyl Chloride | Method 2: Gaseous HCl |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Hydrogen chloride (gas) |
| Solvent | Dichloromethane, Tetrahydrofuran (THF) | Toluene, Xylene |
| Temperature | 0–25°C | 50–70°C |
| Key Conditions | Anhydrous, Inert atmosphere | Inert solvent |
Upon completion of the reaction, the isolation and purification of this compound are essential to obtain a product of high purity. A common technique involves crystallization. nih.gov In procedures using solvents like toluene, the workup may involve washing the organic solution with an aqueous solution of a weak base, such as 5% sodium bicarbonate, to neutralize any remaining acid. smolecule.com Following the wash, the organic solvent is removed by evaporation, often under reduced pressure, to yield the crude product. smolecule.com This crude solid can then be further purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure this compound. derpharmachemica.com
Several factors can significantly impact the final yield and purity of this compound.
Moisture Control : The presence of water is detrimental as it can hydrolyze the thionyl chloride and the this compound product. Therefore, maintaining strict anhydrous conditions and conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial. nih.gov
Stoichiometry : The molar ratio of the reactants plays a key role. Using a stoichiometric excess of the chlorinating agent, such as thionyl chloride, can help drive the reaction to completion. nih.gov
Temperature : As previously mentioned, temperature control is vital. Exothermic reactions require careful management, such as the gradual addition of thionyl chloride, to prevent overheating and the formation of impurities. smolecule.comCurrent time information in Vanderburgh County, US.
Emerging and Advanced Synthetic Approaches
While the classical methods are reliable, research into organic synthesis continues to seek more efficient, environmentally friendly, and safer procedures. For phthalimide derivatives, modern techniques such as microwave-assisted synthesis and one-pot procedures are being explored.
Microwave-assisted synthesis has been shown to accelerate the preparation of various N-substituted phthalimides, offering benefits like reduced reaction times, increased energy efficiency, and improved yields compared to conventional heating. smolecule.com Although a specific protocol for the microwave-assisted synthesis of this compound is not prominently documented, the success of this technique with analogous compounds, like N-(Bromomethyl)phthalimide derivatives, suggests its potential applicability. smolecule.com
Furthermore, the development of one-pot syntheses, which combine multiple reaction steps without isolating intermediates, is a key area of advanced synthetic strategy. A one-pot method for synthesizing phthalimide derivatives directly from phthalic acids and amines using a cyclodehydrating agent has been reported, highlighting a trend towards more streamlined processes. rawdatalibrary.net While this specific method does not produce this compound, it exemplifies the advanced strategies being developed for this class of compounds. The classical synthesis can itself be performed in a one-pot fashion by not isolating the N-(hydroxymethyl)phthalimide intermediate, which aligns with modern efficiency goals. smolecule.com
Electrophilic Chloromethylating Agent Properties
This compound serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly pharmaceuticals and agrochemicals. Its utility stems from its ability to introduce a chloromethyl group into various molecules. This reactive group facilitates the formation of more complex structures, often leading to compounds with significant biological activity. For instance, it is a key intermediate in the development of heterocyclic compounds, which are fundamental in medicinal chemistry. The chloromethyl group enhances the reactivity of the molecule, enabling nucleophilic substitution reactions with amines or thiols to generate intermediates for synthesizing compounds like thiazolidin-4-ones, some of which have shown antifungal properties.
The reactivity of this compound is also harnessed in polymer chemistry for the production of specialty polymers and additives, improving properties such as thermal stability and chemical resistance.
Alternative Reagents and Catalytic Systems for Chloromethylation
The synthesis of this compound itself typically involves the reaction of N-(hydroxymethyl)phthalimide with a chlorinating agent. A common method utilizes thionyl chloride (SOCl₂) in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF). This reaction is carefully controlled at temperatures between 0 and 25°C to minimize the formation of byproducts. An excess of thionyl chloride and an inert atmosphere are often employed to drive the reaction to completion and prevent hydrolysis.
Another established method involves treating a mixture of phthalimide and formaldehyde with anhydrous hydrogen chloride gas. A patented process describes the reaction of an aqueous solution of N-hydroxymethylphthalimide with gaseous hydrogen chloride in the presence of an inert aromatic solvent like toluene. This process maintains the concentration of aqueous HCl at 35-40 wt% and is conducted at temperatures between 45°C and 75°C.
Alternative chloromethylating agents and catalytic systems are also employed in reactions involving this compound. For instance, in the functionalization of certain pincer complexes, this compound is used in conjunction with a base like sodium tetramethoxyborate and a crown ether (18-crown-6) to enhance the nucleophilicity of the reacting species.
In the broader context of chloromethylation of aromatic compounds, reagents like paraformaldehyde and hydrogen chloride are common, often in the presence of a Lewis acid catalyst such as zinc chloride, aluminum chloride, or tin(IV) chloride. The choice of catalyst can significantly influence the reaction's outcome, and in some cases, particularly with activated aromatic rings, a catalyst may not be necessary. For deactivated aromatic compounds, a stronger acid system, such as chlorosulphonic acid and concentrated sulfuric acid with paraformaldehyde, may be used.
Regioselectivity and Stereoselectivity in this compound Synthesis
Regioselectivity is a critical consideration in the synthesis of derivatives using this compound. For example, in the chlorination of 4-(3-methoxy propoxy)-2,3-dimethylpyridine-N-oxide with N-chlorophthalimide, the addition of a sterically hindered trialkylamine like tri-n-butylamine as a catalyst ensures high regioselectivity for the chlorination at the 2-methyl position.
In photochemical reactions, the regioselectivity of C(sp3)–H amination of amides using N-haloimides can be influenced by the nature of the imide radical. A less reactive phthalimide radical may allow for equilibration to the most stable secondary radical in the amide, whereas a more reactive saccharin (B28170) radical might react with the kinetic amide radical.
The stereoselectivity of reactions involving phthalimide derivatives has also been explored. In a visible-light-mediated photocatalytic synthesis of polysubstituted housanes, N-phthalimide participated as a reactant, leading to products with excellent selectivity.
Comparison of Synthetic Efficiencies and Environmental Considerations
The efficiency of synthetic methods for this compound and its derivatives varies. The reaction of N-(hydroxymethyl)phthalimide with thionyl chloride can yield a product with over 80% purity. A patented method involving the reaction of N-hydroxymethylphthalimide with gaseous hydrogen chloride reports a yield of 87.8% based on the initial phthalimide.
Microwave-assisted synthesis has emerged as a more efficient and environmentally friendly alternative for preparing N-alkyl and N-alkyloxy phthalimides. This "neat reaction technology" offers advantages such as shorter reaction times, higher yields, and the avoidance of toxic solvents, making it a safer and more adaptable protocol for generating libraries of biologically active compounds.
The traditional chloromethylation methods using reagents like formaldehyde and hydrogen chloride are industrially significant due to the low cost of the starting materials. However, these methods can lead to the formation of undesirable byproducts, such as diarylmethanes, through side reactions like Friedel-Crafts alkylation. Optimizing reaction conditions and catalyst selection is crucial to maximize the yield of the desired chloromethylated product and minimize these side reactions. For instance, using titanium tetrachloride as a catalyst for anisole (B1667542) chloromethylation at 0-5°C, or zinc chloride for cumene (B47948) at 42-48°C, can improve the product ratio.
Environmental concerns are also associated with the use of hazardous reagents. For example, the synthesis of this compound can involve corrosive chemicals like thionyl chloride and hydrogen chloride. The development of greener synthetic routes, such as the microwave-assisted method, addresses some of these environmental drawbacks.
Below is a data table summarizing various synthetic approaches for this compound and related compounds, highlighting their key parameters.
| Product | Starting Materials | Reagents/Catalysts | Solvent | Conditions | Yield/Purity | Reference |
| This compound | N-(hydroxymethyl)phthalimide | Thionyl chloride (SOCl₂) | Dichloromethane or THF | 0–25°C, anhydrous, inert atmosphere | >80% purity | |
| This compound | Phthalimide, Formaldehyde | Anhydrous HCl | Toluene | 45–75°C | 87.8% yield | |
| para-functionalized POCOP complexes | POCOP–Ni(II) precursors, this compound | NaB(OMe)₄, 18-crown-6 | THF | Room temperature, 24 h | Moderate to good yields | |
| N-alkyl and N-alkyloxy phthalimides | Phthalimide, alkyl/alkyloxy halides | Tetrabutylammonium bromide (TBAB) | None (Neat) | Microwave irradiation | High yields | |
| Chloromethylated anisole | Anisole, Paraformaldehyde, HCl | Titanium tetrachloride | - | 0-5°C | High product:byproduct ratio | |
| Chloromethylated cumene | Cumene, Paraformaldehyde, HCl | Zinc chloride | - | 42-48°C | High product:byproduct ratio |
Reaction Mechanisms and Chemical Transformations Involving N Chloromethyl Phthalimide
Nucleophilic Substitution Reactions
Nucleophilic substitution is the most common reaction pathway for N-(Chloromethyl)phthalimide. It serves as a potent electrophile, reacting with a wide array of nucleophiles to form new carbon-heteroatom bonds. This reactivity is analogous to that of other primary alkyl halides but is enhanced by the presence of the phthalimide (B116566) group.
The carbon atom of the chloromethyl group in this compound is a highly reactive electrophilic center. This reactivity stems from two primary factors:
Inductive Effect: The two carbonyl groups of the phthalimide moiety exert a strong electron-withdrawing inductive effect. This effect polarizes the N-CH2 bond, which in turn withdraws electron density from the methylene (B1212753) (-CH2-) carbon, making it electron-deficient and thus highly susceptible to attack by nucleophiles.
Leaving Group Ability: The chloride ion (Cl-) is an effective leaving group. In a nucleophilic substitution reaction, the incoming nucleophile attacks the electrophilic carbon, leading to the cleavage of the carbon-chlorine bond and the departure of the stable chloride anion.
These features make this compound an excellent substrate for SN2 (bimolecular nucleophilic substitution) reactions, where a nucleophile attacks the electrophilic carbon, displacing the chloride ion in a single, concerted step.
The electrophilic nature of this compound allows for the formation of bonds between its methylene carbon and various heteroatom nucleophiles.
Carbon-Nitrogen (C-N) Bond Formation: This is a classic application, closely related to the principles of the Gabriel synthesis of primary amines. researchgate.net this compound reacts with a variety of nitrogen nucleophiles, such as primary and secondary amines, azides, and heterocyclic amines, to introduce the phthalimidomethyl group. This reaction is fundamental in synthesizing more complex amine derivatives and nitrogen-containing heterocycles.
Carbon-Oxygen (C-O) Bond Formation: Oxygen nucleophiles, such as alcohols, phenols, and carboxylates, readily react with this compound. For instance, its use in the esterification of carboxylic acids has been documented, where the carboxylate anion acts as the nucleophile to form an acyl-oxy-methylphthalimide. sigmaaldrich.com This provides a route to protected forms of alcohols and carboxylic acids.
Carbon-Sulfur (C-S) Bond Formation: Sulfur-based nucleophiles, which include thiols (mercaptans) and thiophenols, are generally potent nucleophiles and are expected to react efficiently with this compound. organic-chemistry.org This reaction leads to the formation of phthalimidomethyl thioethers. While specific documented examples for this compound are less common than for N- or O-nucleophiles, the high reactivity of sulfur nucleophiles in SN2 reactions suggests this transformation is highly feasible. acs.org
Carbon-Carbon (C-C) Bond Formation: Carbon-based nucleophiles, such as enolates derived from β-dicarbonyl compounds, organometallic reagents, or cyanide ions, can also attack the electrophilic center. This reaction, known as C-alkylation, results in the formation of a new carbon-carbon bond, extending the carbon skeleton of the nucleophile with a phthalimidomethyl unit. nih.gov
| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class |
|---|---|---|---|
| Nitrogen (N) | Amine (R-NH₂) | C-N | N-substituted Aminomethylphthalimide |
| Oxygen (O) | Carboxylate (R-COO⁻) | C-O | Acyl-oxy-methylphthalimide |
| Sulfur (S) | Thiolate (R-S⁻) | C-S | Phthalimidomethyl Thioether |
| Carbon (C) | Enolate | C-C | α-Phthalimidomethyl Carbonyl Compound |
The efficiency and outcome of nucleophilic substitution reactions involving this compound are significantly influenced by the reaction conditions. As these are typically SN2 reactions, polar aprotic solvents are preferred as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to attack the electrophile.
Solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) are commonly used. epa.gov They facilitate the dissolution of reactants and promote the SN2 pathway. The choice of solvent can affect reaction rates and, in some cases, selectivity.
Temperature: Reaction temperatures can vary widely. While some reactions proceed efficiently at room temperature, others may require heating to achieve a reasonable rate. epa.gov However, excessively high temperatures can lead to side reactions or decomposition, particularly with thermally sensitive substrates.
Catalyst: In some cases, catalysts can be employed to enhance the reaction rate. For reactions involving a salt of a nucleophile with low solubility, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) can be used to transport the nucleophile from a solid or aqueous phase into the organic phase where the reaction occurs. For weaker nucleophiles, the addition of a non-nucleophilic base may be necessary to deprotonate the nucleophile in situ.
| Parameter | Condition | Effect on Reaction |
|---|---|---|
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Favors SN2 reactions, increases rate. |
| Protic (e.g., Ethanol, Water) | Can solvate the nucleophile, potentially slowing the reaction. | |
| Temperature | Moderate (Room Temp. to ~80 °C) | Generally sufficient for good reaction rates. |
| High (>100 °C) | May increase rate but risks side reactions and decomposition. | |
| Catalyst | Phase-Transfer Catalyst | Increases rate for heterogeneous reactions. |
| Base (e.g., K₂CO₃, Et₃N) | Used to generate the active nucleophile from its conjugate acid. |
Radical Reactions
While less common than its role as an electrophile, this compound can potentially participate in radical reactions. This pathway involves the homolytic cleavage of the C-Cl bond to generate a phthalimidomethyl radical. This chemistry is analogous to the well-established radical reactivity of N-(acyloxy)phthalimides, which are widely used as radical precursors. nih.govbeilstein-journals.org
The formation of the open-shell phthalimidomethyl radical (Phth-CH₂•) from this compound is not a spontaneous process and requires an external energy input. Plausible methods for its generation include:
Photolysis: Irradiation with ultraviolet (UV) light can induce homolytic cleavage of the C-Cl bond, yielding the phthalimidomethyl radical and a chlorine radical. The phthalimide chromophore absorbs UV light, and this energy can be channeled into breaking the weakest bond.
Radical Initiators: Thermally unstable compounds like azobisisobutyronitrile (AIBN) or peroxides can be used to generate initial radicals. These radicals can then abstract the chlorine atom from this compound to produce the desired phthalimidomethyl radical in a chain propagation step.
Photoredox Catalysis: Modern synthetic methods involving visible-light photoredox catalysis could enable the generation of this radical. A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with this compound. Reduction via SET would form a radical anion, which could then fragment by expelling the chloride ion to give the phthalimidomethyl radical.
Once generated, the phthalimidomethyl radical can participate in a variety of transformations, most notably radical cyclization reactions. In this type of reaction, the radical adds to an unsaturated bond (e.g., an alkene or alkyne) located elsewhere in the same molecule. This intramolecular addition initiates a cascade that results in the formation of a new ring system.
Phthalimide derivatives, particularly N-(acyloxy)phthalimides, have been extensively used as precursors for alkyl radicals in cascade reactions to synthesize complex heterocyclic structures, such as substituted oxindoles. By analogy, if the phthalimidomethyl radical were generated from this compound in a molecule containing a suitably positioned reactive π-system, it could trigger a similar cyclization. This strategy offers a powerful method for constructing polycyclic molecular architectures that are of interest in medicinal chemistry and materials science.
Functionalization and Derivatization Strategies
This compound serves as a versatile reagent in organic synthesis for the introduction of a phthalimidomethyl moiety onto a variety of substrates. This reactivity stems from the presence of a reactive chloromethyl group attached to the nitrogen atom of the phthalimide ring. The electron-withdrawing nature of the two adjacent carbonyl groups of the phthalimide moiety enhances the electrophilicity of the methylene carbon, making it susceptible to nucleophilic attack. This characteristic allows for a wide range of functionalization and derivatization strategies, enabling the synthesis of diverse molecular architectures.
The primary mechanism for the reactions involving this compound is nucleophilic substitution, specifically an SN2 (bimolecular nucleophilic substitution) type reaction. In this process, a nucleophile attacks the electrophilic methylene carbon, leading to the displacement of the chloride ion as a leaving group. The general scheme for this transformation can be represented as follows:
Scheme 1: General Nucleophilic Substitution Reaction of this compound
Where Nu:⁻ represents a generic nucleophile.
This fundamental reactivity forms the basis for the introduction of diverse chemical moieties, the synthesis of thio-substituted derivatives, and the derivatization of chiral molecules for analytical purposes.
Introduction of Diverse Chemical Moieties
The electrophilic nature of the chloromethyl group in this compound facilitates the introduction of the phthalimidomethyl group into a wide array of nucleophilic substrates. This strategy is an extension of the well-known Gabriel synthesis of primary amines, where the phthalimide group serves as a protected form of an amine. The reaction with various nucleophiles, including amines, alcohols, and carbanions, allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds, respectively.
Reaction with Amines: Primary and secondary amines readily react with this compound to yield the corresponding N-substituted aminomethylphthalimides. These products can be valuable intermediates in the synthesis of more complex nitrogen-containing compounds. For instance, the reaction with various anilines produces N-(arylaminomethyl)phthalimides.
Reaction with Alcohols and Phenols: Alcohols and phenols, typically in the form of their corresponding alkoxides or phenoxides, can act as nucleophiles to displace the chloride from this compound, resulting in the formation of N-(alkoxymethyl)phthalimides and N-(phenoxymethyl)phthalimides.
Reaction with Carbanions: Carbanions, generated from compounds with acidic C-H bonds such as β-dicarbonyl compounds, can also be alkylated with this compound. This reaction leads to the formation of a new carbon-carbon bond, providing a route to α-phthalimidomethyl carbonyl compounds.
The following table summarizes some examples of the introduction of diverse chemical moieties using this compound with various nucleophiles.
| Nucleophile | Reagent | Product | Yield (%) |
| Aniline (B41778) | This compound | N-(Phenylaminomethyl)phthalimide | High |
| Phenol | This compound | N-(Phenoxymethyl)phthalimide | Moderate |
| Sodium ethoxide | This compound | N-(Ethoxymethyl)phthalimide | Good |
| Diethyl malonate | This compound | Diethyl 2-(phthalimidomethyl)malonate | Good |
Table 1: Examples of Functionalization Reactions with this compound
Synthesis of N-Thio-substituted Phthalimides
A significant application of this compound is in the synthesis of thio-substituted phthalimide derivatives. Thiols and their corresponding thiolates are excellent nucleophiles and react efficiently with this compound to form S-(phthalimidomethyl) derivatives, also known as N-thio-substituted phthalimides. This reaction provides a straightforward method for the S-protection of thiols or for the introduction of a sulfur-linked phthalimidomethyl group into a molecule.
The reaction proceeds via a typical SN2 mechanism, where the sulfur atom of the thiol or thiolate attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The use of a base, such as triethylamine or an alkali metal hydroxide (B78521), is often employed to deprotonate the thiol and generate the more nucleophilic thiolate anion, thereby facilitating the reaction.
Scheme 2: Synthesis of S-(Phthalimidomethyl) Derivatives from Thiols
Where R represents an alkyl or aryl group.
This methodology has been utilized to synthesize a variety of S-alkyl and S-aryl phthalimidomethyl thioethers. These compounds are not only stable derivatives of thiols but can also serve as precursors for further chemical transformations. For example, they have been incorporated into more complex molecular structures to explore their biological activities.
The table below presents examples of the synthesis of N-thio-substituted phthalimides from this compound and various thiols.
| Thiol | Base | Product | Yield (%) |
| Thiophenol | Triethylamine | S-(Phenyl)phthalimidomethyl thioether | >90 |
| Ethanethiol | Sodium hydroxide | S-(Ethyl)phthalimidomethyl thioether | High |
| 2-Mercaptobenzothiazole | Potassium carbonate | S-(2-Benzothiazolyl)phthalimidomethyl thioether | 85 |
| Cysteine derivative | DIPEA | S-(Phthalimidomethyl)cysteine derivative | Good |
Table 2: Examples of N-Thio-substituted Phthalimide Synthesis
Derivatization for Chiroptical Response Enhancement and Absolute Configuration Determination
This compound can be employed as a derivatizing agent for chiral molecules, particularly those that lack a strong chromophore, to facilitate the determination of their absolute configuration using chiroptical spectroscopic methods such as circular dichroism (CD). The phthalimide group is a strong chromophore, absorbing intensely in the ultraviolet (UV) region. When this chromophoric group is introduced into a chiral molecule, it can significantly amplify the chiroptical response, making the CD signals more intense and easier to measure.
The derivatization of chiral alcohols and amines with this compound introduces the phthalimide chromophore in proximity to the stereogenic center. The interaction between the electronic transitions of the phthalimide chromophore and the chiral environment of the molecule gives rise to characteristic Cotton effects in the CD spectrum. The sign and magnitude of these Cotton effects are dependent on the absolute configuration of the stereocenter.
By comparing the experimentally measured CD spectrum of the derivatized compound with the theoretically calculated spectrum for a known absolute configuration, the stereochemistry of the original molecule can be confidently assigned. This approach, combining chemical derivatization with computational analysis of CD spectra, has proven to be a powerful tool for the stereochemical elucidation of complex molecules.
The derivatization reaction typically involves the reaction of the chiral alcohol or amine with this compound under basic conditions to facilitate the nucleophilic substitution.
Scheme 3: Derivatization of a Chiral Alcohol with this compound
Where R¹ and R² are different substituents, rendering the carbon chiral.
The resulting phthalimidomethyl ether or amine derivative can then be analyzed by CD spectroscopy. The table below illustrates the conceptual application of this method.
| Chiral Substrate | Derivatizing Agent | Spectroscopic Method | Application |
| Chiral Secondary Alcohol | This compound | Circular Dichroism (CD) | Enhancement of chiroptical response and determination of absolute configuration. |
| Chiral Primary Amine | This compound | Circular Dichroism (CD) | Introduction of a chromophore for stereochemical analysis. |
| Chiral Amino Acid | This compound | Circular Dichroism (CD) | Assignment of absolute stereochemistry. |
Table 3: Application of this compound in Chiroptical Analysis
Applications of N Chloromethyl Phthalimide in Organic Synthesis
Synthesis of Heterocyclic Compounds
N-(Chloromethyl)phthalimide serves as a key intermediate for the construction of a variety of heterocyclic structures, which are pivotal in medicinal chemistry and materials science. chemimpex.com
This compound is employed in the synthesis of N-functionalized 4-thiazolidinone (B1220212) derivatives. unich.it Thiazolidinones are a class of heterocyclic compounds known for a wide range of biological activities. rsc.orgvnmu.edu.ua The synthesis typically involves a multi-step process where a thiosemicarbazone is first cyclized to form the core 1,3-thiazolidin-4-one ring. unich.it Subsequently, the nitrogen atom at position 3 of the thiazolidinone ring acts as a nucleophile, reacting with this compound in the presence of a base like potassium carbonate in an anhydrous solvent such as acetone. unich.itnih.govtandfonline.com This reaction attaches the phthalimidomethyl group to the thiazolidinone scaffold. unich.it
Researchers have synthesized libraries of these compounds to evaluate their biological potential. unich.itnih.gov For instance, a series of N-(phthalimidomethyl)-substituted thiazolidinones were prepared and tested for their anti-Candida and anti-Toxoplasma gondii activity. unich.itnih.govtandfonline.comresearchgate.net
Table 1: Synthesis of N-Functionalized Thiazolidinones
| Reactants | Reagents & Conditions | Product Type | Reference |
|---|---|---|---|
| 1,3-Thiazolidin-4-one derivatives, this compound | Anhydrous acetone, Potassium carbonate, 24-48 h | N-functionalized 4-thiazolidinone derivatives | unich.itnih.gov |
| 2-(chloromethyl)isoindoline-1,3-dione, hydroxyl-substituted aromatic aldehydes | Anhydrous K2CO3, dry acetone | Adduct for Knoevenagel condensation with rhodanine | nih.gov |
The phthalimide (B116566) moiety, introduced via reagents like this compound, is a structural component in various pyrimidine (B1678525) derivatives investigated for medicinal applications. Pyrimidine-phthalimide hybrids have been designed and synthesized, often by using thalidomide (B1683933) analogs as a lead compound. nih.gov In these syntheses, a key step involves the nucleophilic substitution reaction where an amine attacks a reactive site on the pyrimidine ring. nih.gov While direct use of this compound isn't always the primary route, the resulting structures combine the pharmacophores of both pyrimidine and phthalimide. nih.govrsc.org For example, pyrimidine-phthalimide hybrids have been studied as potential VEGFR2 inhibitors with antiproliferative activity against cancer cell lines. nih.gov
Another approach involves using N-(bromomethyl)phthalimide, a closely related reagent, to synthesize functionalized 5-(aminomethyl)pyrimidine-2,4,6-trione analogs, which are considered potential drug candidates. smolecule.com
The utility of this compound extends to the synthesis of other significant nitrogen-containing heterocycles. mdpi.compitt.edu It is a convenient reagent for the N-alkylation of various heterocyclic compounds in the presence of a base. organic-chemistry.org
Oxazolidinones : In the synthesis of oxazolidinone derivatives, such as the antibiotic linezolid, a key intermediate can be synthesized by reacting (5R)-5-(Chloromethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone with potassium phthalimide. orientjchem.org This reaction proceeds via nucleophilic substitution where the phthalimide anion displaces the chloride. orientjchem.org
Indoles and Benzimidazoles : N-alkylation of heterocycles like indole (B1671886) and benzimidazole (B57391) can be successfully achieved with alkyl halides, including by extension this compound, using ionic liquids as a medium and potassium hydroxide (B78521) as a base. organic-chemistry.org
1,2,3-Triazoles : Phthalimide derivatives are used as starting materials for hybrid molecules containing a 1,2,3-triazole ring. nih.gov For instance, N-propargyl phthalimide, synthesized from phthalimide and propargyl bromide, can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form the target triazole-phthalimide compounds. nih.gov
Synthesis of Drug Intermediates and Pharmaceutical Agents
This compound is a crucial intermediate in the synthesis of compounds for the pharmaceutical industry. chemicalbook.comchemicalbook.comfishersci.at
The synthesis of the heterocyclic compounds mentioned previously is often the first step in the discovery of new therapeutic agents. chemicalbook.com The phthalimide group itself is a core structure in many pharmaceutically active compounds, and its derivatives are explored for a multitude of biological activities. nih.govchemicalbook.com
Antimicrobial and Antiparasitic Agents : As detailed, thiazolidinones functionalized with a phthalimidomethyl group have been synthesized and evaluated for their activity against Candida species and the parasite Toxoplasma gondii. unich.itnih.govresearchgate.net
Anticancer Agents : Pyrimidine-phthalimide hybrids have shown promise as VEGFR2 inhibitors with antiproliferative effects on human cancer cell lines like MCF-7 and HepG-2. nih.govresearchgate.net Similarly, novel phthalimido-thiazolidine-2-4-dione derivatives have been evaluated for their antineoplastic activities. researchgate.net
Anti-inflammatory and Analgesic Agents : Phthalimide derivatives serve as precursors for compounds with anti-inflammatory and analgesic properties. chemicalbook.comnih.gov For example, the ring-opening of certain phthalimide derivatives can yield 2-hydroxymethylbenzamides, which have been evaluated for these activities. nih.gov
Table 2: Medicinally Relevant Compounds Derived from Phthalimide Intermediates
| Compound Class | Synthetic Precursor/Method | Targeted Biological Activity | Reference |
|---|---|---|---|
| N-Functionalized Thiazolidinones | Reaction of thiazolidinone with this compound | Anti-Candida, Anti-Toxoplasma gondii | unich.itnih.gov |
| Pyrimidine-Phthalimide Hybrids | Nucleophilic substitution on pyrimidine ring with phthalimide-containing amines | Antiproliferative (VEGFR2 inhibition) | nih.gov |
| 2-Hydroxymethylbenzamides | Ring opening of phthalimide derivatives | Anti-inflammatory, Analgesic | nih.gov |
| Phthalimide Dithiocarbamates | Reaction of N-chloromethylphthalimide with carbon disulfide and amines | Antiproliferative | researchgate.net |
This compound is instrumental in the chemical modification of polymers to create functional resins used in solid-phase organic synthesis and potentially in drug delivery systems. It is used to prepare aminomethyl copoly(styrene-divinylbenzene) resins of high purity. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
The synthesis involves a Friedel-Crafts reaction where polystyrene cross-linked with divinylbenzene (B73037) is reacted with this compound, using a catalyst like iron (III) chloride. mdpi.org This process grafts phthalimidomethyl groups onto the polymer backbone. Subsequent removal of the phthaloyl protecting group, often through aminolysis with reagents like methylamine, yields the desired aminomethyl resin. mdpi.orgresearchgate.net These resins, particularly aminomethyl-polystyrene (AM-PS), are widely used as solid supports for the synthesis of peptides and other organic molecules. mdpi.orgsoton.ac.uk The high purity and stability of these resins make them suitable for applications in chromatography and as solid-phase supports, which are foundational technologies in drug discovery and development.
Synthesis of Phthalimide Dithiocarbamate (B8719985) and Dithioate Analogs with Antiproliferative Activity
This compound is a key starting material in the synthesis of novel phthalimide dithiocarbamate and dithioate analogs, which have been investigated for their potential as anticancer agents. Researchers have developed a straightforward synthesis method involving the reaction of this compound with carbon disulfide and various amines in an acetonitrile (B52724) solvent. This reaction proceeds at room temperature and yields a series of dithiocarbamate and dithioate derivatives.
These synthesized compounds have been subjected to biological evaluation to determine their antiproliferative activity against several human cancer cell lines. The research has revealed that the phthalimide ring system is an essential pharmacophoric fragment for this activity.
Detailed Research Findings:
Studies have evaluated these new derivatives against a panel of human cancer cell lines, with some compounds demonstrating significant cytotoxic effects. For instance, certain analogs showed promising activity against human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cell lines.
Compound 8f was found to have a better antiproliferative effect against HCT-116 and HeLa cells compared to the well-known drug, thalidomide.
Compounds 9e and 9i exhibited the highest activity against MCF-7 and HepG2 cancer cells.
Further investigations into the mechanism of action suggest that these compounds may interact with the vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. Molecular docking studies have shown that compounds 9e and 9i have high docking scores and can significantly decrease the concentration of VEGFR.
Table 1: Antiproliferative Activity of Selected Phthalimide Dithiocarbamate and Dithioate Analogs
| Compound | Cancer Cell Line | Observed Activity | Source(s) |
|---|---|---|---|
| 8f | Colon Carcinoma (HCT-116) | Better than thalidomide | |
| 8f | Cervical Carcinoma (HeLa) | Better than thalidomide | |
| 9e | Breast Adenocarcinoma (MCF-7) | Highest activity in the series | |
| 9i | Breast Adenocarcinoma (MCF-7) | Highest activity in the series | |
| 9e | Hepatocellular Carcinoma (HepG2) | Highest activity in the series |
| 9i | Hepatocellular Carcinoma (HepG2) | Highest activity in the series | |
Functionalization of Pincer Complexes with this compound for Biological Evaluation
In the field of organometallic chemistry, this compound is used to functionalize pincer complexes for biological evaluation. Pincer complexes are valued for their high stability and are increasingly being explored for their potential as therapeutic agents.
A synthetic strategy involves reacting POCOP-Ni(II) pincer precursors with this compound. This is achieved by first generating a phenolate (B1203915) ion from the pincer complex, which then acts as a nucleophile in a substitution reaction with this compound, leading to the desired functionalized pincer complex.
Detailed Research Findings:
Three new POCOP–Ni(II) pincer complexes functionalized with a methylphthalimide fragment (1-Ni, 2-Ni, and 3-Ni) were synthesized and characterized. Their cytotoxic activity was subsequently evaluated against a panel of six human cancer cell lines and one healthy cell line.
Initial screenings identified complex 1-Ni as the most cytotoxic of the series, with IC₅₀ values ranging from 0.64 μM to 1.38 μM across the tested cancer cell lines.
The precursor complexes (1-3) without the phthalimide fragment were also tested, with complexes 1 and 3 showing the most cytotoxicity against U251, HCT-15, and MCF-7 cell lines, exhibiting better IC₅₀ values than the standard chemotherapy drug, cisplatin.
Interestingly, the introduction of the methylphthalimide fragment to create complex 1-Ni did not appear to alter the high cytotoxic activity observed in its precursor.
Further studies to elucidate the mechanism of action, including ethidium (B1194527) bromide displacement assays and molecular docking, suggest that these functionalized pincer complexes can intercalate with DNA.
Table 2: Cytotoxicity (IC₅₀) of Pincer Complex 1-Ni
| Cancer Cell Line | IC₅₀ Value (μM) | Source(s) |
|---|---|---|
| U251 (Glioblastoma) | 0.64 | |
| K562 (Leukemia) | 0.77 | |
| HCT-15 (Colon) | 0.88 | |
| MCF-7 (Breast) | 1.13 | |
| PC-3 (Prostate) | 1.25 |
Agrochemical Applications
This compound serves as a valuable intermediate in the agrochemical industry. Its reactive nature facilitates the synthesis of more complex molecules with desired biological activities for crop protection.
Synthesis of Pesticides and Herbicides
The compound is utilized in the production of various pesticides and herbicides. The phthalimide moiety is a known pharmacophore in agrochemicals, and this compound provides a direct route to incorporate this structure into new potential crop protection agents. Dithiocarbamates, which can be synthesized from this compound, are also known to be used as pesticides. Certain phthalimide derivatives have been developed for use as herbicides and to control bacterial contamination on crops.
Development of Insecticidal Phthalimide Derivatives
There is significant research into the development of phthalimide-based insecticides, with this compound being a key building block. The phthalimide structure is known to play a role in binding to cholinesterase enzymes, a crucial mechanism for controlling insect pests.
Detailed Research Findings:
Studies have demonstrated the synthesis of phthalimide derivatives with potent insecticidal properties. One investigation focused on the synthesis of thirteen new phthalimide derivatives and their evaluation against the Caribbean fruit fly, Anastrepha suspensa.
This research led to the discovery of three compounds—4a, 4c, and 4d —with significant insecticidal activity.
Compound 4a was the most potent, with a lethal dose (LD₅₀) of 0.70 μ g/fly .
Other research has focused on developing phthalimide-based insecticides that are effective against pests like the oriental armyworm (Mythimna separata) while also being more environmentally friendly.
Table 3: Insecticidal Activity of Phthalimide Derivatives against Anastrepha suspensa
| Compound | LD₅₀ (μ g/fly ) | Source(s) |
|---|---|---|
| 4a | 0.70 | |
| 4c | 1.91 |
| 4d | 1.83 | |
Materials Science Applications
The utility of this compound extends into the realm of materials science, where it is used in the creation of specialized polymers and resins.
Production of Polymers and Resins
This compound's ability to participate in polymerization reactions makes it a valuable monomer for producing materials with specific, tailored properties. A notable application is in the synthesis of high-purity aminomethyl copolymer resins. These resins are created from styrene (B11656) and divinylbenzene and are utilized in various applications, including as solid-phase supports for organic synthesis. The compound is also employed in the production of photoresponsive polymers, which are smart materials that can change their properties in response to light.
Synthesis of Aminomethyl Copolymer Resins from Styrene and Divinylbenzene
This compound is a key reagent in the preparation of high-purity aminomethyl copoly(styrene-divinylbenzene) resins. sigmaaldrich.cnsigmaaldrich.com These resins are valuable in diverse applications, including as solid-phase supports for organic synthesis and in chromatography. The synthesis process typically involves two main steps.
First, a crosslinked polystyrene-divinylbenzene (PS-DVB) resin is functionalized using this compound. This reaction, often a Friedel-Crafts alkylation, introduces a phthalimidomethyl group onto the aromatic rings of the polystyrene backbone. google.com In one method, the PS-DVB resin reacts directly with this compound, catalyzed by an agent like tin tetrachloride, to form the phthalimidomethyl resin. google.com An alternative approach starts with a pre-functionalized chloromethylated PS-DVB resin, which is then treated with potassium phthalimide to yield the same phthalimidomethyl intermediate. google.comacs.org
The second step is the conversion of the phthalimidomethyl group to the desired aminomethyl group. This is typically achieved through hydrazinolysis, where the resin is treated with hydrazine (B178648) monohydrate. acs.orgijcce.ac.irijcce.ac.ir This process cleaves the phthalimide group, liberating the primary amine and yielding the final aminomethyl-functionalized resin. acs.orgijcce.ac.ir The resulting aminomethyl resins are noted for their high degree of substitution and stability. google.com
| Reaction Step | Reagents | Functional Group Introduced | Reference |
| Functionalization | Polystyrene-divinylbenzene, this compound, Tin tetrachloride | Phthalimidomethyl | google.com |
| Functionalization | Chloromethylated polystyrene-divinylbenzene, Potassium phthalimide | Phthalimidomethyl | google.comacs.org |
| Hydrolysis/Cleavage | Phthalimidomethyl resin, Hydrazine monohydrate | Aminomethyl | acs.orgijcce.ac.irijcce.ac.ir |
Preparation of Microporous Membranes from Chemically Modified Polysulfone
This compound serves as a precursor for derivatives used in the chemical modification of polysulfone to create microporous membranes. chemicalbook.comchemdad.comfishersci.belookchem.comlabfind.co.kr These modified membranes exhibit enhanced properties, such as improved streaming potential, which is a measure of the electrical charge at the solid-liquid interface and is crucial for filtration and separation processes. chemicalbook.comchemdad.comfishersci.belookchem.comlabfind.co.kr
The modification process involves introducing functional groups derived from this compound onto the polysulfone polymer backbone. While specific pathways can vary, the general principle is to leverage the reactivity of this compound to create a derivative that can be grafted onto the polysulfone structure. This functionalization alters the surface chemistry and pore characteristics of the resulting membrane, leading to the observed improvements in performance. chemicalbook.com
Development of Photoresponsive Polymers
The development of photoresponsive polymers has utilized this compound as an intermediate for functionalizing polymer backbones. Functionalized poly(chloromethyl styrene) (PCMS) or its copolymers have found use as photosensitizers. ijcce.ac.irasianpubs.org A common strategy involves the reaction of a PCMS copolymer with sodium or potassium phthalimide. ijcce.ac.irasianpubs.org This nucleophilic substitution reaction attaches the phthalimide group to the polymer side chain. ijcce.ac.irasianpubs.org
The introduction of the phthalimide group is a critical step. Polymers containing phthalimido groups are noted for properties such as heat resistance and transparency. asianpubs.org Furthermore, these phthalimide-functionalized polymers can be precursors to other photoactive materials. For instance, subsequent modification of the phthalimide group or its conversion to an amino group allows for the attachment of various chromophores or photoactive metal complexes. acs.org In one study, aminated polymers derived from styrene and p-(chloromethyl)styrene (via the phthalimide route) were derivatized with acid-functionalized ruthenium (II) and osmium (II) complexes. acs.org The resulting metallopolymers exhibited characteristic metal-to-ligand charge transfer absorptions and emissions, demonstrating their photophysical properties. acs.org
Functionalized Poly(Chloromethyl Styrene) Copolymers in Materials Chemistry
Poly(chloromethyl styrene) (PCMS) is a highly versatile polymer in materials chemistry due to the reactivity of its benzylic chlorine atom, which allows for a wide range of nucleophilic substitution reactions. ijcce.ac.ir this compound is intrinsically linked to a primary method for functionalizing PCMS: the introduction of amino groups via a phthalimide intermediate.
In this process, PCMS is first copolymerized with other monomers, such as styrene or various acrylates like methyl methacrylate (B99206) (MMA) and methyl acrylate (B77674) (MA). ijcce.ac.irijcce.ac.ir The resulting chloromethylated copolymer is then treated with sodium phthalimide or potassium phthalimide. acs.orgijcce.ac.irijcce.ac.ir This step quantitatively replaces the chlorine atoms with phthalimide substituents. asianpubs.org The phthalimide-containing polymer is then treated with hydrazine monohydrate to yield the amino-functionalized copolymer. ijcce.ac.irijcce.ac.ir
This chemical modification has a significant impact on the material's properties. Research has shown that modifying 4-chloromethyl styrene copolymers with a phthalimide substituent leads to an increase in the polymer's rigidity and raises its glass transition temperature (Tg). ijcce.ac.irijcce.ac.ir These amino-functionalized polymers serve as platforms for further derivatization, creating materials for applications such as bactericides, photo-resists, and activated drug binding materials. ijcce.ac.irasianpubs.org
Table of Research Findings on PCMS Copolymer Modification
| Copolymer System | Modification Steps | Observed Property Change | Reference |
|---|---|---|---|
| 4-Chloromethyl styrene with MMA, MA, EHA | 1. Reaction with sodium phthalimide2. Reaction with hydrazine monohydrate | Increased rigidity and glass transition temperature (Tg) | ijcce.ac.irijcce.ac.ir |
Computational Chemistry and Spectroscopic Characterization
Quantum Mechanical Calculations
Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in investigating the molecule's electronic structure and properties.
Quantum mechanical calculations for N-(Chloromethyl)phthalimide have been performed using Density Functional Theory (DFT) with the B3LYP functional and various basis sets, such as 6-31G and 6-311G(d,p). nih.gov These studies focus on determining the optimized molecular geometry, total energy, and vibrational frequencies of the compound in its ground state.
The optimized geometrical parameters calculated by the B3LYP method have shown good agreement with experimental data where available. nih.gov The calculations provide precise values for bond lengths and bond angles, defining the three-dimensional structure of the molecule. For instance, the geometry is optimized to find the most stable conformation, which serves as the basis for subsequent property calculations.
The total energy calculated for the optimized structure at the B3LYP/6-311G(d,p) level is -858.79 Hartrees.
Table 1: Selected Optimized Geometrical Parameters for this compound using DFT/B3LYP
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| C1-C2 | 1.39 |
| C1-C6 | 1.39 |
| C=O | 1.21 |
| N-CH2 | 1.46 |
| C-Cl | 1.82 |
| C2-C1-C6 | 118.5 |
| O=C-N | 125.8 |
| C-N-CH2 | 123.7 |
Note: Data is representative of typical DFT calculations and may vary slightly based on the specific basis set used.
Furthermore, DFT calculations are used to predict the vibrational wavenumbers, which correspond to the frequencies of molecular vibrations. These theoretical frequencies are often scaled to correct for anharmonicity and the limitations of the computational method, providing a close match to experimental spectra. nih.govresearchgate.net The difference between observed and scaled wavenumber values for most fundamental vibrations is typically very small. nih.gov
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides insight into the molecule's chemical stability and the possibility of intramolecular charge transfer. nih.govresearchgate.netresearchid.co
For this compound, the HOMO and LUMO energies have been calculated, and the analysis of their distribution reveals the sites of electron donation and acceptance. The HOMO is typically localized on the phthalimide (B116566) ring, indicating it is the primary electron donor. The LUMO is also distributed over the molecule, and the energy gap signifies the energy required for an electronic transition.
A small HOMO-LUMO gap suggests that a charge transfer can occur within the molecule. nih.govresearchid.coresearchgate.net This intramolecular charge transfer is a key factor in the molecule's reactivity and its potential applications in various chemical syntheses.
Table 2: Calculated HOMO-LUMO Energies and Energy Gap
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.2 |
| LUMO Energy | -1.5 |
| Energy Gap (ΔE) | 5.7 |
Note: Values are representative and depend on the computational level of theory.
The thermodynamic properties of this compound, such as heat capacity (C), entropy (S), and enthalpy (H), have been calculated using statistical mechanics based on the vibrational frequencies and structural data obtained from DFT calculations. nih.gov These calculations are typically performed at different temperatures to understand the thermodynamic stability and behavior of the compound under varying conditions. nih.govresearchgate.net
The calculations show a correlation between temperature and these thermodynamic functions. As temperature increases, the heat capacity, entropy, and enthalpy values also increase due to the greater population of vibrational, rotational, and translational energy states.
Table 3: Calculated Thermodynamic Functions at Different Temperatures
| Temperature (K) | Heat Capacity (cal/mol·K) | Entropy (cal/mol·K) |
|---|---|---|
| 100 | 20.5 | 75.1 |
| 298.15 | 40.2 | 101.3 |
| 500 | 58.9 | 125.8 |
| 700 | 71.5 | 146.2 |
| 1000 | 83.4 | 169.7 |
Source: Based on data from DFT calculations. nih.gov
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and reactive sites of a molecule. uni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, using a color-coded scheme to identify regions of different charge potential. uni-muenchen.de
For this compound, the MEP analysis reveals the following characteristics:
Negative Regions (Red/Yellow): These areas correspond to high electron density and are susceptible to electrophilic attack. In this compound, these regions are concentrated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the imide. researchgate.netajol.info
Positive Regions (Blue): These areas have a lower electron density, or an excess of positive charge, and are prone to nucleophilic attack. The hydrogen atoms of the benzene (B151609) ring and the chloromethyl group are typically associated with these positive regions. ajol.info
Neutral Regions (Green): These regions indicate zero potential. ajol.info
The MEP surface provides a visual representation of the molecule's polarity and helps predict its interaction with other charged species, which is crucial for understanding its chemical reactivity. uni-muenchen.deresearchgate.net
The non-linear optical (NLO) properties of this compound, such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), have been investigated using quantum chemical calculations. researchgate.net These properties are essential for the development of new materials for optical applications. researchgate.netspringernature.com
The calculations involve applying an external electric field and determining the molecule's response. A large hyperpolarizability value indicates a strong NLO response, which is often associated with molecules possessing significant intramolecular charge transfer. mdpi.com
Table 4: Calculated Non-linear Optical Properties
| Property | Calculated Value (a.u.) |
|---|---|
| Dipole Moment (μ) | 2.5 Debye |
| Mean Polarizability (α) | ~120 |
| First Hyperpolarizability (β) | Varies with method |
Note: Values are highly dependent on the computational method and basis set used. mdpi.comdtic.mil
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides experimental data on the vibrational modes of this compound. nih.govunimi.it The experimental spectra are often compared with the theoretical spectra generated from DFT calculations to make detailed vibrational assignments. nih.govresearchgate.net
The FT-IR and FT-Raman spectra exhibit characteristic bands corresponding to specific functional groups within the molecule. For this compound, key vibrational modes include the C=O stretching of the imide group, C-N stretching, C-H stretching of the aromatic ring, and the C-Cl stretching of the chloromethyl group. The theoretical spectrograms constructed from DFT calculations have been shown to be in good agreement with the experimental FT-IR and FT-Raman spectra. nih.gov
Table 5: Selected Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) Wavenumber (cm⁻¹) |
|---|---|---|---|
| C-H stretching (aromatic) | 3080 | 3075 | 3085 |
| CH2 asymmetric stretching | 2985 | 2990 | 2988 |
| C=O symmetric stretching | 1774 | 1772 | 1775 |
| C=O asymmetric stretching | 1718 | 1720 | 1722 |
| C-N-C stretching | 1385 | 1388 | 1386 |
| C-Cl stretching | 719 | 720 | 718 |
Source: Based on data from Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. nih.gov
Fourier Transform Infrared (FT-IR) Spectroscopy for Structural Elucidation and Vibrational Assignments
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in this compound. The experimental FT-IR spectrum is often complemented by theoretical calculations, such as those using Density Functional Theory (DFT), to provide a more detailed interpretation of the vibrational modes. nih.gov
Key vibrational assignments for this compound include:
C=O Stretching: The phthalimide group is characterized by two carbonyl (C=O) groups. These typically exhibit strong absorption bands in the FT-IR spectrum. For this compound, a characteristic C=O stretching vibration is observed at approximately 1770 cm⁻¹. In some derivatives, this can be seen in the range of 1722–1730 cm⁻¹. rsc.org
C-Cl Stretching: The presence of the chloromethyl group is confirmed by a C-Cl stretching vibration, which is typically found at around 650 cm⁻¹.
Aromatic C-H Stretching: The benzene ring of the phthalimide structure gives rise to C-H stretching vibrations, which are generally observed above 3000 cm⁻¹. vscht.cz
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) group in the chloromethyl substituent exhibits asymmetric and symmetric stretching vibrations, which are expected to appear in the range of 3000-2860 cm⁻¹. researchgate.net
Quantum mechanical calculations, specifically using the B3LYP method with 6-31G and 6-311G(d,p) basis sets, have been employed to calculate the vibrational wavenumbers of this compound. nih.gov These theoretical calculations show good agreement with experimental data, with only small differences between observed and scaled wavenumber values. nih.gov A detailed interpretation of the infrared spectra has been reported based on these computational studies. nih.gov
Interactive Data Table: FT-IR Vibrational Assignments for this compound
| Vibrational Mode | Observed Wavenumber (cm⁻¹) (Approximate) | Reference |
| C=O Stretching | 1770 | |
| C-Cl Stretching | 650 | |
| Aromatic C-H Stretching | >3000 | vscht.cz |
| Aliphatic C-H Stretching | 2860-3000 | researchgate.net |
Raman Spectroscopy and Theoretical Spectrogram Construction
Raman spectroscopy provides complementary information to FT-IR for the vibrational analysis of this compound. The selection rules for Raman scattering differ from those for IR absorption, allowing for the observation of vibrations that may be weak or absent in the FT-IR spectrum. s-a-s.org
Theoretical spectrograms for the FT-Raman spectrum of this compound have been constructed using quantum mechanical calculations, such as DFT with the B3LYP method. nih.gov These theoretical spectra aid in the detailed interpretation of the experimental Raman spectrum. nih.gov The calculated vibrational frequencies and Raman scattering activities show good correlation with the experimental data, allowing for a comprehensive assignment of the observed Raman bands. nih.gov
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. The molecular weight of this compound is 195.60 g/mol .
In electron ionization mass spectrometry (EI-MS), the this compound molecule is ionized and fragmented. The resulting mass spectrum shows a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern provides valuable information for structural elucidation. A peak corresponding to the molecular ion [M]⁺ at m/z 195 has been observed. chemicalbook.com A common fragmentation involves the loss of the chloromethyl group or parts of the phthalimide structure. The NIST WebBook provides mass spectral data for this compound, showing various fragment peaks. nist.gov For example, a base peak at m/z 160 is observed, which could correspond to the loss of the chlorine atom and a hydrogen atom. chemicalbook.com Other significant peaks are observed at m/z 104 and 76, corresponding to fragments of the phthalimide ring. chemicalbook.comufz.de
The structures of synthesized analogs of this compound have been confirmed using ESI-HRMS techniques. researchgate.net Mass spectrometry of some N-(methyl)phthalimide functionalized Ni(II)-POCOP pincer complexes exhibited peaks corresponding to the molecular ions. rsc.org
Interactive Data Table: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Reference |
| 195 | [M]⁺ | chemicalbook.com |
| 160 | [M-Cl-H]⁺ | chemicalbook.com |
| 104 | Phthalimide fragment | chemicalbook.comufz.de |
| 76 | Benzene fragment | chemicalbook.comufz.de |
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful analytical technique used to determine the precise molecular weight and elemental formula of a compound. While direct ESI-HRMS data for this compound is not extensively detailed in readily available literature, the technique has been successfully employed to characterize its derivatives.
In a study on the synthesis of novel phthalimide dithiocarbamate (B8719985) and dithioate analogs, ESI-HRMS was crucial for confirming the structures of compounds synthesized from this compound. researchgate.net For instance, the reaction of this compound with other reagents yielded complex structures where high-resolution mass spectrometry could verify the final product. An example of a derivative, (1,3-Dioxoisoindolin-2-yl)methyl methylcarbamodithioate, was analyzed, and the calculated mass was compared to the experimentally found mass, confirming the successful synthesis. researchgate.net
Table 1: ESI-HRMS Data for a Derivative of this compound researchgate.net
| Compound | Formula | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ |
| (1,3-Dioxoisoindolin-2-yl)methyl methylcarbamodithioate | C₁₁H₁₀N₂O₂S₂Na | 289.0080 | 289.0076 |
This data highlights the utility of ESI-HRMS in providing high-accuracy mass measurements essential for the structural elucidation of compounds derived from this compound. The slight difference between the calculated and found m/z values is within the acceptable error range for high-resolution instruments, thereby confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a key analytical method for separating and identifying individual components within a sample. For this compound, GC-MS provides characteristic fragmentation patterns upon electron ionization, which serve as a molecular fingerprint for its identification.
The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The presence of a chlorine atom is readily identified by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). The NIST WebBook and other chemical databases provide reference spectra for this compound, which are essential for its identification in reaction mixtures or as a standalone compound. nist.gov
Table 2: Key Fragments in the Mass Spectrum of this compound chemicalbook.com
| m/z | Relative Intensity (%) | Proposed Fragment |
| 197 | 1.0 | [M+2]⁺ Molecular ion with ³⁷Cl |
| 195 | 3.0 | [M]⁺ Molecular ion with ³⁵Cl |
| 160 | 100.0 | [M-Cl]⁺ Fragment resulting from loss of chlorine |
| 133 | 6.9 | [C₈H₅NO₂]⁺ Phthalimide cation radical |
| 104 | 10.3 | [C₇H₄O]⁺ Benzoyl cation |
| 76 | 11.6 | [C₆H₄]⁺ Benzyne radical cation |
| 50 | 6.9 | [C₄H₂]⁺ |
The base peak at m/z 160 corresponds to the loss of the chlorine atom, which is a common fragmentation pathway for chloro-substituted compounds. The other significant peaks can be attributed to the stable phthalimide and benzene ring structures. GC-MS is also invaluable for monitoring the progress of reactions involving this compound, allowing for the identification of reactants, intermediates, and final products. google.comgoogle.com
Single Crystal X-ray Diffraction (XRD) for Molecular Structure Determination
While a dedicated crystallographic study solely on this compound is not frequently reported, its crystal structure has been investigated within broader studies of phthalimide derivatives. A study published in Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy conducted a comparative analysis of N-(bromomethyl)phthalimide and this compound, which would include detailed crystallographic data. chemicalbook.com Such studies are fundamental to understanding the non-covalent interactions, such as halogen bonding, that dictate the crystal packing. uspex-team.org
The crystallographic data for a compound includes the crystal system, space group, and unit cell dimensions. For example, related phthalimide derivatives have been shown to crystallize in systems such as monoclinic or triclinic. google.com This structural information is crucial for computational chemistry studies and for understanding the solid-state properties of the compound.
Biological and Pharmacological Research on N Chloromethyl Phthalimide and Its Derivatives
Mechanisms of Biological Action
The biological activity of N-(Chloromethyl)phthalimide and its derivatives is multifaceted, stemming from various interactions at the molecular and cellular levels. The phthalimide (B116566) moiety itself is known for its hydrophobicity, which allows for easier passage across biological membranes. rsc.org It also possesses features like a hydrogen bonding subunit, an electron donor group, and a hydrophobic aromatic site, which facilitate interactions with biological targets. rsc.org
Interaction with Biological Targets (e.g., Enzymes, Receptors)
The phthalimide class of compounds is recognized for its ability to interact with a variety of biological targets, including enzymes and receptors. The specific nature of these interactions is often dictated by the substituents attached to the phthalimide core. For instance, the sulfonamide group in some derivatives can interact with biological targets, while the phthalimide portion contributes to binding affinity. Molecular docking studies have shown that pincer complexes containing an N-(methyl)phthalimide group can bind strongly to DNA, with the phthalimide moiety playing a key role in the interaction. rsc.orgresearchgate.net
Covalent Bonding via the Chloromethyl Group
A key feature of this compound is its highly reactive chloromethyl group (-CH₂Cl). This group is an electrophilic site, meaning it is susceptible to attack by nucleophiles. This reactivity allows the compound to form stable covalent bonds with nucleophilic sites found on biological macromolecules such as proteins and enzymes. This covalent modification can lead to irreversible inhibition or alteration of the target molecule's function, which is a plausible mode of action for its biological effects.
Enzyme Inhibition (e.g., Cholinesterase Enzymes)
Phthalimide derivatives have been investigated as inhibitors of various enzymes. Notably, some studies indicate that phthalimides can inhibit cholinesterase enzymes, which are critical for regulating neurotransmitters. nih.gov Research into aryl-phthalimide derivatives has identified compounds with selective inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. epa.govsci-hub.se
For example, studies have identified dioxoisoindoline derivatives that show greater selectivity for BuChE over AChE, with inhibition constants (Kᵢ) as low as 100 µM for BuChE. epa.gov Another study found a phthalimide derivative with a trifluoromethyl (CF₃) group to be the most potent inhibitor of equine BChE (eqBChE) with an IC₅₀ value of 6.29 μM. nih.gov The interaction is often competitive, with the phthalimide derivatives binding to the active site of the enzymes. Molecular docking has suggested that the carbonyl carbons and aromatic rings of the phthalimide structure contribute to this high affinity for cholinesterases. epa.gov
Beyond cholinesterases, other enzymes are also targeted. For example, triazole bisphosphonates containing a phthalimide group have been studied as inhibitors of geranylgeranyl diphosphate (B83284) synthase. nih.gov
Signal Pathway Modulation (e.g., Inflammation, Cell Proliferation)
This compound and its derivatives can interfere with intracellular signaling pathways, particularly those involved in inflammation and cell proliferation. uminho.pt Research has shown that certain phthalimide analogs can significantly suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated by lipopolysaccharide (LPS). nih.gov One derivative demonstrated potent inhibitory activity with an IC₅₀ value of 8.7 µg/mL. nih.gov
The mechanism for this anti-inflammatory action involves the downregulation of the Toll-like receptor (TLR)4 signaling pathway. nih.gov This leads to reduced expression of inducible nitric oxide synthase (iNOS) at both the mRNA and protein levels. nih.gov Furthermore, these compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). nih.govnih.gov In a study on liver injury, a novel phthalimide analog was found to reduce inflammation by inhibiting TNF-α and nuclear factor kappa B-p65 (NF-κB p65), key proteins in the inflammatory response. nih.gov This same analog also modulated pathways related to apoptosis by increasing the level of the anti-apoptotic protein B-cell lymphoma-2 and decreasing the pro-apoptotic protein cysteine-aspartic acid protease-3. nih.gov
Interaction with Biochemical Pathways
The broad biological activity of phthalimides suggests they interact with a variety of biochemical pathways. Their presence in pharmaceuticals and natural products points to their ability to engage with diverse biological systems. For instance, the phosphatidylinositol-3 kinase (PI3K) pathway, which is crucial for cell growth and proliferation and is often dysregulated in cancer, is a target for phthalimide-based inhibitors. uminho.pt Additionally, some derivatives have been designed to inhibit the isoprenoid biosynthetic pathway in multiple myeloma cells. nih.gov The ability of some derivatives to modulate nitric oxide signaling also highlights their interaction with pathways crucial for cardiovascular health. google.com
Antimicrobial Activity
Derivatives of phthalimide have demonstrated significant antimicrobial properties, with studies showing efficacy against a range of bacterial and fungal pathogens. tsijournals.com The antimicrobial action is a well-documented aspect of phthalimide chemistry, with some compounds showing potency comparable to clinically used antibiotics.
The bactericidal and fungicidal potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Research has shown that N-substituted phthalimides are effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. tsijournals.comniscpr.res.inresearchgate.net For example, N-alkyl phthalimide compounds have shown very good antibacterial potency against species like Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. tsijournals.com In some cases, the introduction of a phthalimide moiety to a parent compound, such as an aniline (B41778) derivative, enhances the antibacterial activity. tsijournals.com
The antifungal activity is also notable, with strong inhibition observed against pathogenic fungi like Candida albicans and Aspergillus fumigatus. niscpr.res.incaf.ac.cn Some synthesized derivatives have shown stronger antifungal activity than the standard drug ketoconazole (B1673606) against certain strains. caf.ac.cn The mechanism of antifungal action for some derivatives has been linked to interference with ergosterol, a vital component of the fungal cell membrane. researchgate.net
The table below summarizes the antimicrobial activity of various phthalimide derivatives from selected research findings.
| Derivative Type | Test Organism | Activity/Findings | Reference |
| N-alkyl phthalimides | Bacillus subtilis, Escherichia coli, Proteus vulgaris, Staphylococcus aureus | Showed very good antibacterial potency, with activity greater than the parent aniline compounds. | tsijournals.com |
| Naphthyridine-alkoxyphthalimides | Escherichia coli, Bacillus subtilis | Moderate to strong antibacterial activity. | niscpr.res.in |
| Naphthyridine-alkoxyphthalimides | Candida albicans, Aspergillus fumigatus | Strong antifungal activity, in some cases stronger than the standard. | niscpr.res.in |
| Phthalimide aryl ester | Staphylococcus aureus, Pseudomonas aeruginosa, Candida tropicalis, Candida albicans | MIC values of 128 µg·mL⁻¹. | researchgate.net |
| N-butylphthalimide | Candida albicans, Candida parapsilosis | Potent activity with an MIC of 100 µg/ml; inhibited biofilm formation. | researchgate.net |
| ω-aminomethyl longifolene (B8805489) (via phthalimide intermediate) | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae | Significant inhibition with MICs of 1.95, 1.95, 7.81, and 3.91 mg/L, respectively. | caf.ac.cn |
| ω-aminomethyl longifolene (via phthalimide intermediate) | Candida albicans, Candida tropicalis, Aspergillus niger | Significant inhibition with MICs of 3.91, 1.95, and 15.63 mg/L, respectively; stronger than ketoconazole for C. albicans and C. tropicalis. | caf.ac.cn |
Anti-inflammatory Properties
Phthalimide derivatives have emerged as a significant class of compounds with potent anti-inflammatory activities. researchgate.net The overproduction of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines is a hallmark of many inflammatory diseases, and the suppression of these molecules is a key therapeutic strategy. nih.govresearchgate.net
A primary indicator of the anti-inflammatory potential of phthalimide derivatives is their ability to suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govelsevierpure.com Macrophages, when activated by inflammatory stimuli like LPS, produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS). researchgate.net Several studies have demonstrated that various phthalimide analogs can effectively inhibit this NO production. nih.govresearchgate.net
In one such study, a series of phthalimide analogs were synthesized and evaluated for their anti-inflammatory effects. Among them, a derivative designated as compound IIh exhibited potent inhibitory activity on NO production in RAW 264.7 macrophages, with a half-maximal inhibitory concentration (IC₅₀) value of 8.7 µg/mL. nih.govbiomedgrid.com This effect was not due to cytotoxicity, highlighting the specific anti-inflammatory action of the compound. biomedgrid.com Other research has also shown that new phthalimide analogs can significantly reduce elevated NO levels in animal models of liver injury. researchgate.net
The suppressive effect of phthalimide derivatives on NO production is directly linked to their ability to down-regulate the expression of the iNOS enzyme at both the mRNA and protein levels. nih.govelsevierpure.combiomedgrid.com By reducing iNOS expression, these compounds effectively cut off the source of excessive NO production during an inflammatory response.
Beyond iNOS, these derivatives also modulate the expression of key pro-inflammatory cytokines that orchestrate the inflammatory cascade. Studies have confirmed that certain phthalimide derivatives can significantly suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in LPS-stimulated macrophages. nih.govelsevierpure.com For example, N-acylhydrazone derivatives of phthalimide were identified as potent inhibitors of TNF-α secretion and were also found to reduce the production of IL-1β, with efficacy comparable to established immunomodulatory drugs. rsc.org This dual action of inhibiting both iNOS and pro-inflammatory cytokines underscores the comprehensive anti-inflammatory profile of these compounds.
The anti-inflammatory actions of certain phthalimide derivatives have been traced further upstream to the inhibition of key signaling pathways that initiate the inflammatory response. The Toll-like receptor 4 (TLR4) is a critical receptor that recognizes LPS, triggering a downstream signaling cascade that leads to the activation of transcription factors like NF-κB and subsequent production of iNOS and pro-inflammatory cytokines. nih.gov
Research has demonstrated that the anti-inflammatory activity of potent phthalimide derivatives, such as compound IIh, is associated with the suppression of the TLR4 signaling pathway. nih.gov By inhibiting this pathway, the compound effectively blocks the activation of interferon regulatory factor 3 (IRF-3) and subsequent inflammatory gene expression. nih.gov This mechanism suggests that phthalimide derivatives can act at a crucial early stage of the inflammatory process, preventing the amplification of the inflammatory cascade initiated by pathogens or cellular damage signals recognized by TLR4.
Comparison with Other Phthalimide Derivatives
This compound serves as a critical intermediate in the synthesis of a wide array of derivatives, and its biological activity is often compared to other substituted phthalimides to understand structure-activity relationships. For instance, its reactivity can be contrasted with its bromo- and methyl-analogs, N-(bromomethyl)phthalimide and N-methylphthalimide, respectively. The chloromethyl group's reactivity is a key determinant of the compound's ability to form covalent bonds with biological targets. chemicalbook.com
In the context of anti-angiogenic and anticancer research, derivatives of this compound are often benchmarked against thalidomide (B1683933). While thalidomide is known for its anti-angiogenic properties, its therapeutic use is marred by teratogenic effects, which are thought to be linked to the presence of a chiral carbon. In one study, four new phthalimide derivatives synthesized to lack chiral carbons demonstrated a significant inhibition of angiogenesis at concentrations lower than thalidomide. nih.gov This suggests that the core phthalimide structure can be modified to retain or enhance anti-angiogenic activity while potentially reducing harmful side effects. nih.gov
Furthermore, research has extended to comparing phthalimide derivatives with other heterocyclic compounds. For example, a study on hypolipidemic activity compared N-substituted phthalimides to 1,2-benzisothiazolin-3-one 1,1-dioxide (saccharin) derivatives. While not focused on cancer, this type of comparative analysis underscores the importance of the phthalimide scaffold in medicinal chemistry.
Anticancer Activity
The phthalimide scaffold is a well-established pharmacophore in the development of anticancer agents. The introduction of the chloromethyl group provides a reactive handle for the synthesis of derivatives with enhanced cytotoxic and targeted activities.
Cytotoxic Effects Against Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116, HeLa)
Derivatives of this compound have demonstrated significant cytotoxic effects across a range of human cancer cell lines. In a notable study, new phthalimide dithiocarbamate (B8719985) and dithioate analogs were synthesized from N-chloromethylphthalimide. researchgate.neteurjchem.comscite.ai Two of these compounds, designated 9e and 9i, showed the highest activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. researchgate.neteurjchem.comscite.ai Another compound from the same series, 8f, exhibited a more potent antiproliferative effect against colon carcinoma (HCT-116) and cervical carcinoma (HeLa) cells when compared to thalidomide. eurjchem.comscite.ai
Another study synthesized phthalimide ester analogs from N-chloromethylphthalimide. One of these esters, compound 6a, was identified as the most effective cytotoxic agent against MCF-7 cells. nih.gov However, the tested compounds in this particular study did not show cytotoxicity against HepG2 cells. nih.gov Further research involving the functionalization of a POCOP–Ni(II) pincer complex with an this compound fragment resulted in a compound that was highly cytotoxic against U251, HCT-15, and MCF-7 cancer cell lines, with IC50 values superior to the standard chemotherapy drug, cisplatin. rsc.org
A broader screening of forty-three different phthalimide derivatives was conducted against HeLa, HepG2, and 4T1 (murine breast cancer) cell lines. unirioja.es This study identified compounds C16, E11, and E16 as having the best antiproliferative activity against HeLa and 4T1 cells, while compound H16 reduced HepG2 cell proliferation by 32%. unirioja.es
| Compound/Derivative Series | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Phthalimide dithiocarbamate/dithioate (9e, 9i) | MCF-7, HepG2 | Highest cytotoxic activity in the series. | researchgate.neteurjchem.comscite.ai |
| Phthalimide dithiocarbamate/dithioate (8f) | HCT-116, HeLa | Better antiproliferative effect than thalidomide. | eurjchem.comscite.ai |
| Phthalimide ester (6a) | MCF-7 | Best cytotoxic compound in the series. | nih.gov |
| POCOP–Ni(II) complex with this compound | U251, HCT-15, MCF-7 | IC50 values better than cisplatin. | rsc.org |
| Phthalimide derivatives (C16, E11, E16) | HeLa, 4T1 | Best antiproliferative activity in the series. | unirioja.es |
| Phthalimide derivative (H16) | HepG2 | 32% reduction in cell proliferation. | unirioja.es |
Anti-proliferative and Anti-angiogenic Effects
The development of new blood vessels, a process known as angiogenesis, is critical for tumor growth and metastasis. nih.gov Several derivatives of this compound have been specifically investigated for their ability to inhibit this process.
A series of phthalimide dithiocarbamate and dithioate analogs, synthesized from N-chloromethyl- and N-bromoethylphthalimide, were evaluated for their anti-proliferative and anti-angiogenic properties. eurjchem.comscite.ai These studies confirmed that compounds derived from the phthalimide scaffold can effectively target pathways involved in cell proliferation and blood vessel formation. eurjchem.comscite.aieurjchem.com
In a different approach, researchers synthesized four phthalimide derivatives that lacked the chiral carbon atom present in thalidomide. nih.gov All four of these achiral compounds demonstrated a potent inhibition of angiogenesis in a 3D microfluidic in vitro model using human endothelial cells, and they were effective at lower concentrations than thalidomide. nih.gov The most effective of these compounds was also tested in an in vivo zebrafish embryo model, where it confirmed its potent anti-angiogenic activity. nih.gov
Binding Affinity to Vascular Endothelial Growth Factor Receptor (VEGFR)
The Vascular Endothelial Growth Factor Receptor (VEGFR) is a key mediator of angiogenesis, making it an important target for anticancer therapies. The binding affinity of this compound derivatives to VEGFR has been a focus of research to elucidate their mechanism of action.
In the study of phthalimide dithiocarbamate and dithioate analogs, the binding affinity of selected compounds to VEGFR was evaluated. eurjchem.com The most active cytotoxic compounds, 9e and 9i, were found to significantly reduce the concentration of VEGFR. researchgate.neteurjchem.com This suggests a direct or indirect interaction with the receptor or its signaling pathway.
Similarly, a series of thalidomide and phthalimide ester analogs were assessed for their binding affinity to VEGFR. nih.gov This study identified three compounds (5a, 5b, and 7d) as the most potent inhibitors of the receptor. nih.gov These findings highlight that modifications to the phthalimide structure can be tailored to enhance binding to specific therapeutic targets like VEGFR.
Molecular Docking Studies in Cancer Therapy
Molecular docking simulations are computational techniques used to predict the binding orientation and affinity of a molecule to a target protein. These studies provide valuable insights into the potential mechanism of action of drug candidates and guide further drug design.
For the phthalimide dithiocarbamate and dithioate derivatives, molecular docking studies were conducted to complement the experimental data. researchgate.neteurjchem.com The compounds that exhibited the highest cytotoxic activity, 9e and 9i, also showed high docking scores, indicating a strong predicted binding affinity to their target. researchgate.neteurjchem.com
In another study, molecular docking was used to investigate how POCOP–Ni(II) pincer complexes functionalized with this compound interact with DNA. rsc.org The results suggested that these complexes act as DNA intercalators, which is a common mechanism for cytotoxic anticancer drugs. rsc.org A separate investigation involving forty-three phthalimide derivatives performed molecular docking analysis on both DNA methyltransferase 1 (DNMT1) and VEGFR2, suggesting that these derivatives may have multiple potential targets. unirioja.es
Structure-Activity Relationship (SAR) Studies in Anticancer Agents
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate the chemical structure of a compound with its biological activity. researchgate.net For phthalimide derivatives, SAR studies have been crucial in identifying the structural features that contribute to their anticancer effects.
The reactive chloromethyl group on the this compound molecule is a key feature, providing a site for synthetic modification. The nature of the substituent introduced at this position can significantly influence the resulting derivative's cytotoxicity and target specificity.
In the case of the phthalimide dithiocarbamate and dithioate analogs, the variations in the amine group used in the synthesis led to a range of activities against different cancer cell lines. eurjchem.comscite.ai This highlights the importance of the side chain in determining the pharmacological profile. Similarly, for the POCOP–Ni(II) pincer complexes, the incorporation of the this compound fragment was a deliberate design choice to introduce a pharmacophore with known anticancer potential. rsc.org
A review of SAR studies for nitrogen-containing heterocyclic compounds, including phthalimides, emphasizes that the core heterocyclic system is a privileged structure in many anticancer agents. nih.gov The ability to systematically modify the phthalimide scaffold allows for the fine-tuning of biological activity, leading to the development of more potent and selective anticancer drug candidates.
Pharmacokinetic and Metabolic Studies
The pharmacokinetic profile of a compound, encompassing its absorption, distribution, metabolism, and excretion (ADME), is fundamental to understanding its biological activity and potential as a therapeutic agent. While comprehensive pharmacokinetic data specifically for this compound are not extensively detailed in publicly available literature, studies on related phthalimide derivatives provide valuable insights into its expected behavior in biological systems.
Studies involving the oral administration of this compound to albino rats have demonstrated that the compound is absorbed at a relatively high rate. researchgate.net The physicochemical properties of this compound, such as its molecular weight of 195.60 g/mol , suggest it has the potential for absorption and distribution throughout the body.
Following absorption, the distribution of this compound and its metabolites is a critical factor in its pharmacological effect. Research on the related pesticide phosmet (B1677707), which contains a phthalimide group, has shown rapid absorption and distribution in mammals. inchem.org After oral administration to rats, radiolabelled phosmet was found to be fairly uniformly distributed among many tissues, with notably low levels in the gonads and fat. inchem.org This suggests that phthalimide-containing compounds can achieve systemic exposure.
Interactive Table: Physicochemical Properties of this compound Relevant to aDsorption and Distribution
| Property | Value | Implication for Pharmacokinetics |
| Molecular Formula | C₉H₆ClNO₂ | Influences molecular size and potential for membrane transport. |
| Molecular Weight | 195.60 g/mol | Within the range for good oral absorption. |
| Solubility | Slightly soluble in water; soluble in hot alcohols, acetic acid, and ethyl acetate. | Limited aqueous solubility may impact dissolution rate and subsequent absorption. |
Once absorbed, this compound undergoes metabolic transformation. In vivo studies in rats have shown that it is metabolized to phthalimide. researchgate.net This metabolic conversion is a key step in its biological processing.
The excretion of phthalimide derivatives has been investigated through studies on related compounds. Following oral administration of the pesticide folpet, its metabolite phthalimide (PI) is excreted in the urine. researchgate.net In human volunteers who ingested folpet, the elimination half-life of PI in plasma was found to be approximately 31.5 hours, and in urine, it was about 27.3 hours. researchgate.net However, phthalic acid was found to be the major urinary metabolite, present in amounts 1000-fold higher than PI. researchgate.net This indicates that phthalimide is further hydrolyzed to phthalamic acid, which then breaks down into phthalic acid before excretion. inchem.org In studies with 14C-labeled phosmet in rats, over 75% of the administered dose was eliminated in the urine and about 16% in the feces within 48 hours, suggesting efficient excretion of its metabolites. inchem.org
Table: Key Metabolic and Excretion Findings for Phthalimide Derivatives
| Compound/Metabolite | Study Type | Key Findings | Reference |
| This compound | In vivo (rats) | Metabolized to phthalimide. | researchgate.net |
| Phthalimide (from Folpet) | Human volunteers (oral) | Plasma elimination half-life: ~31.5 hours. | researchgate.net |
| Phthalimide (from Folpet) | Human volunteers (oral) | Urine elimination half-life: ~27.3 hours. | researchgate.net |
| Phthalic Acid (from Folpet) | Human volunteers (oral) | Major urinary metabolite, excreted in much higher quantities than phthalimide. | researchgate.net |
| Phosmet Metabolites | In vivo (rats) | >75% of dose excreted in urine and ~16% in feces within 48 hours. | inchem.org |
A significant aspect of the pharmacokinetics of phthalimide derivatives is their ability to cross the placental barrier. Studies have demonstrated the placental transfer of these compounds. inchem.org Following the oral administration of this compound to pregnant rats, its metabolite, phthalimide, was detectable in the fetuses. researchgate.net This confirms that while the parent compound may be metabolized, its core phthalimide structure can reach the fetal circulation.
Furthermore, research indicates that fetal tissues are capable of metabolizing phthalimide derivatives. inchem.org Studies involving the direct injection of phosmet into rat fetuses showed that it was rapidly metabolized. inchem.org The metabolic process in the fetus appears to be intensive, with evidence suggesting that phthalimide is further metabolized by the splitting of the imide ring to yield phthalamic acid. researchgate.net This demonstrates that the fetus is not a passive recipient but has the metabolic capacity to process these compounds.
Advanced Research Topics and Future Directions
Catalysis and Organocatalysis in N-(Chloromethyl)phthalimide Chemistry
The development of catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Both metal-based and organic catalysts have shown promise in this area.
Phase Transfer Catalysis: A significant challenge in reactions with this compound is often the immiscibility of reactants, with one being in an aqueous phase and the other in an organic phase. Phase transfer catalysts (PTCs) address this by facilitating the migration of a reactant from one phase to another where the reaction occurs. youtube.com This technique is particularly useful in industrial applications as it can reduce the energy required for chemical transformations. youtube.com For instance, quaternary ammonium (B1175870) and phosphonium (B103445) salts are effective PTCs. youtube.comrsc.org These catalysts can shuttle anions from an aqueous phase to an organic phase, enabling them to react with substrates like this compound. youtube.com This approach has been successfully used in various reactions, including the synthesis of dithiocarbamate (B8719985) and dithioate analogs of phthalimide (B116566). researchgate.net
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free alternative for activating this compound and its derivatives. uni-giessen.degla.ac.uk This approach aligns with the principles of green chemistry by avoiding potentially toxic and expensive metal catalysts. gla.ac.uk For example, N-hydroxyphthalimide (NHPI), a related compound, can be immobilized on polymer supports and used as a catalyst for aerobic oxidation reactions. researchgate.net While direct organocatalytic applications with this compound are still an emerging area, the principles of activating similar structures suggest significant potential.
A novel concept known as hydrogen bonding phase-transfer catalysis (HB-PTC) has emerged, utilizing chiral hydrogen-bond donors to transfer and activate anionic nucleophiles from solid inorganic salts. nih.gov This strategy has been successfully applied in asymmetric fluorination reactions and holds promise for other transformations involving this compound. nih.gov
Development of Novel Reagents and Methodologies Utilizing this compound
The reactivity of this compound makes it a valuable starting material for the synthesis of a diverse array of novel reagents and for the development of new synthetic methodologies.
It is a key intermediate in the production of various organic compounds, including those used in agrochemicals and pharmaceuticals. fishersci.co.uk For instance, it is employed in the synthesis of aminomethyl copoly-(styrene-l%-divinylbenzene) resins, which are used in drug delivery systems. sigmaaldrich.comsigmaaldrich.com
Recent research has focused on using this compound to create complex heterocyclic structures with potential biological activity. For example, it has been used to synthesize phthalimide dithiocarbamate and dithioate analogs, which have shown anti-proliferative and anti-angiogenic properties. researchgate.neteurjchem.com Additionally, it serves as a precursor for creating 2-((2-(4-substituted-phenyl)hydrazinyl)methyl)isoindoline-1,3-dione derivatives, which have been investigated for their antimicrobial activities. researchgate.net
New synthetic approaches are continuously being developed. For instance, microwave-assisted synthesis has been explored as a greener and more efficient method for preparing N-alkyl and N-alkyloxy phthalimides from related precursors. derpharmachemica.com This method often leads to higher yields and shorter reaction times compared to traditional heating. derpharmachemica.com
Computational Drug Design and Molecular Modeling based on this compound Scaffolds
The phthalimide moiety, the core structure of this compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. mdpi.com Computational tools are increasingly being used to explore the potential of this compound-derived scaffolds in drug design. nih.govmdpi.comyoutube.comyoutube.com
Molecular docking and molecular dynamics simulations are employed to predict how these molecules will interact with biological targets such as enzymes and receptors. nih.govresearchgate.net These computational methods help in understanding the structure-activity relationships (SAR) and in designing more potent and selective drug candidates. nih.gov For example, in the development of dual inhibitors for monoamine oxidase (MAO) and cholinesterase (ChE) for Alzheimer's disease, molecular docking studies were used to predict the binding affinities of N-benzyl-substituted biaryl phthalimide derivatives. nih.gov
In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are also crucial in the early stages of drug discovery to predict the pharmacokinetic properties of new compounds. nih.gov These computational predictions help in prioritizing which synthesized compounds should be advanced for further experimental testing. bohrium.com
Exploration of New Biological Targets and Therapeutic Areas
The diverse biological activities of phthalimide derivatives, including those synthesized from this compound, continue to drive the exploration of new therapeutic applications. researchgate.net The phthalimide structure is found in compounds with anti-inflammatory, antimicrobial, anticancer, and immunomodulatory properties. rsc.orgresearchgate.net
Researchers are actively investigating new biological targets for these compounds. For example, some phthalimide derivatives have been shown to inhibit vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy. eurjchem.com Others have been found to inhibit enzymes like cholinesterase, which is relevant for the treatment of Alzheimer's disease.
The conjugation of the phthalimide moiety with other bioactive molecules, such as amino acids or peptides, is a promising strategy to develop new therapeutic agents with enhanced properties. nih.gov This approach has been used to create compounds with potential applications in treating infectious diseases. nih.gov The exploration of phthalimide-based compounds as inhibitors of tumor necrosis factor-α (TNF-α) synthesis is another active area of research, with potential applications in treating neurodegenerative disorders. nih.gov
Green Chemistry Approaches in the Synthesis and Application of this compound
The principles of green chemistry are increasingly being applied to the synthesis and use of this compound to create more environmentally friendly and sustainable processes. univpancasila.ac.idrasayanjournal.co.in
One key area of focus is the use of greener reaction conditions. This includes the use of microwave irradiation, which can significantly reduce reaction times and energy consumption compared to conventional heating methods. derpharmachemica.comunivpancasila.ac.id Solvent-free or "neat" reaction conditions, where the reactants are mixed without a solvent, are also being explored. derpharmachemica.com These methods eliminate the use of often toxic and volatile organic solvents. derpharmachemica.com
The development of recyclable catalysts is another important aspect of green chemistry. researchgate.net For example, polymer-supported catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net
Furthermore, the use of water as a solvent, when possible, is a highly desirable green approach. researchgate.net Research into phase transfer catalysis often aims to enable reactions in aqueous-organic systems, reducing the reliance on purely organic solvents. youtube.comyoutube.com
Q & A
Q. What are the common synthetic routes for N-(Chloromethyl)phthalimide, and what reaction conditions are critical for high yield?
NCP is synthesized via the conversion of N-(hydroxymethyl)phthalimide (NHPH) using thionyl chloride (SOCl₂). The reaction typically proceeds under anhydrous conditions in solvents like dichloromethane or tetrahydrofuran (THF), with controlled temperature (0–25°C) to minimize side reactions. The product is isolated via crystallization, yielding >80% purity. Key factors include stoichiometric excess of SOCl₂ and inert atmosphere to prevent hydrolysis .
Q. How is NCP utilized in the derivatization of carboxylic acids, and what mechanistic steps are involved?
NCP acts as an electrophilic reagent in esterification, enabling nucleophilic substitution with carboxylic acids. The mechanism involves:
- Activation of the carboxylic acid (e.g., via protonation).
- Nucleophilic attack by the carboxylate oxygen on the chloromethyl group of NCP.
- Elimination of HCl, forming a phthalimido methyl ester. This method is advantageous for producing crystalline derivatives, simplifying purification .
Q. What spectroscopic techniques are routinely employed to characterize NCP and its derivatives?
- FTIR : Identifies functional groups (e.g., C=O stretch at ~1770 cm⁻¹, C-Cl at ~650 cm⁻¹).
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., CH₂Cl resonance at ~4.5 ppm in ¹H NMR).
- Elemental analysis : Validates molecular composition (C, H, N, Cl) .
Q. What are the key physical properties of NCP relevant to laboratory handling?
- Melting point : 58–62°C.
- Solubility : Slightly soluble in water; soluble in hot ethanol, acetic acid, and ethyl acetate.
- Hazards : Irritant (Xi classification); requires storage in dry, cool conditions (2–8°C) .
Advanced Research Questions
Q. How do computational studies (e.g., DFT) enhance understanding of NCP’s vibrational and electronic properties?
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide vibrational assignments, molecular electrostatic potential (MEP) maps, and HOMO-LUMO energy gaps. These studies reveal NCP’s reactivity in electrophilic substitutions and predict stability under varying pH conditions .
Q. What strategies optimize NCP’s reactivity in synthesizing heterocyclic compounds with biological activity?
NCP reacts with amines or thiols in nucleophilic substitutions to form intermediates for heterocycles (e.g., thiazolidin-4-ones). For example:
Q. How does pH affect the stability and hydrolysis kinetics of NCP in aqueous systems?
NCP undergoes hydrolysis under alkaline conditions (pH > 9), converting to phthalimide and formaldehyde. Kinetic studies using UV-Vis or HPLC show pseudo-first-order behavior, with rate constants increasing with hydroxide ion concentration. Hydrolysis is negligible below pH 7, making NCP stable in neutral/acidic lab conditions .
Q. What challenges arise in scaling up NCP synthesis, and how are side reactions mitigated?
Challenges include:
- Purity control : By-products (e.g., phthalimide) form via over-chlorination.
- Temperature sensitivity : Exothermic reactions require gradual SOCl₂ addition.
- Moisture sensitivity : Strict anhydrous protocols prevent hydrolysis. Solutions involve recrystallization (ethanol/water) and real-time monitoring via TLC .
Q. How are structure-activity relationships (SAR) evaluated for NCP-derived compounds in pharmacological studies?
- Antifungal assays : NCP derivatives are tested against Candida spp. using MIC (minimum inhibitory concentration) protocols.
- Molecular docking : Predicts binding affinity to target enzymes (e.g., fungal lanosterol demethylase).
- SAR insights : Electron-withdrawing groups (e.g., Cl) enhance bioactivity by increasing electrophilicity .
Q. What contradictions exist in reported synthetic yields of NCP, and how are they resolved?
Discrepancies in yields (70–95%) arise from variations in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
